Methyl 2-amino-3-(1-methylcyclobutyl)propanoate
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Overview
Description
Methyl 2-amino-3-(1-methylcyclobutyl)propanoate is an organic compound that belongs to the class of amino acid esters. This compound features a unique structure with a cyclobutyl ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(1-methylcyclobutyl)propanoate can be achieved through several methods. One common approach involves the reaction of 1-methylcyclobutanone with methylamine, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1-methylcyclobutyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-amino-3-(1-methylcyclobutyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(1-methylcyclobutyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with various cellular pathways, influencing biological processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(4-chlorophenyl)propanoate: Similar in structure but contains a chlorophenyl group instead of a cyclobutyl ring.
Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Contains an indole ring, making it structurally different but functionally similar.
Uniqueness
Methyl 2-amino-3-(1-methylcyclobutyl)propanoate is unique due to its cyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable subject for further research.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-amino-3-(1-methylcyclobutyl)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-9(4-3-5-9)6-7(10)8(11)12-2/h7H,3-6,10H2,1-2H3 |
InChI Key |
PSWIWLGPAICLLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CC(C(=O)OC)N |
Origin of Product |
United States |
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